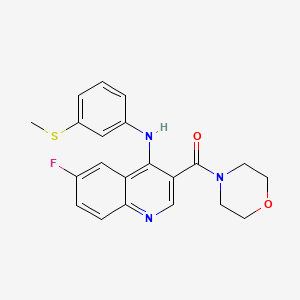
(6-Fluoro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Fluoro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(morpholino)methanone, also known as FM1-43, is a fluorescent dye that has been widely used in scientific research for various applications.
Wissenschaftliche Forschungsanwendungen
Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation
Background: Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. In this context, the compound has been utilized for catalytic protodeboronation.
Application: By employing a radical approach, researchers have achieved protodeboronation of primary, secondary, and tertiary alkyl boronic esters. This method allows for formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Suzuki–Miyaura Coupling
Background: The Suzuki–Miyaura cross-coupling reaction is widely used for carbon–carbon bond formation. It combines mild reaction conditions with functional group tolerance.
Application: Boron reagents, including boronic esters, play a pivotal role in Suzuki–Miyaura coupling. The compound under study could serve as a valuable boron source in this context, facilitating the synthesis of diverse organic molecules .
Other Transformations
Background: Organoboron compounds offer versatility in synthetic chemistry. The stability of pinacol boronic esters makes them attractive for various transformations.
Application: Beyond the mentioned applications, this compound could participate in other reactions, such as oxidations, aminations, halogenations, and C–C bond formations (alkenylations, alkynylations, and arylations). Researchers may explore its potential in these diverse contexts .
Eigenschaften
IUPAC Name |
[6-fluoro-4-(3-methylsulfanylanilino)quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-28-16-4-2-3-15(12-16)24-20-17-11-14(22)5-6-19(17)23-13-18(20)21(26)25-7-9-27-10-8-25/h2-6,11-13H,7-10H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHLQIQGWURKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(morpholino)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


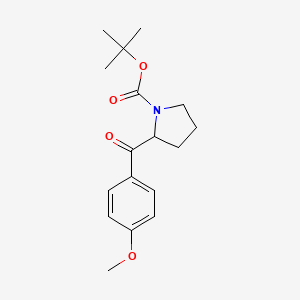
![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}benzamide](/img/structure/B2691509.png)
![4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2691510.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid](/img/structure/B2691511.png)


![5-[(4-chlorophenyl)methylsulfanyl]-2-(2-methylpropyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2691515.png)
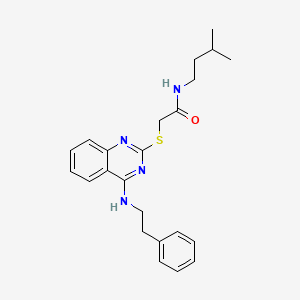
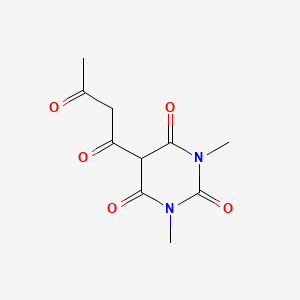
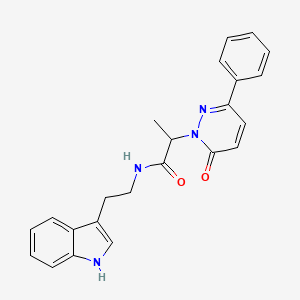
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butyramide](/img/structure/B2691521.png)
![N-(5-chloro-2-methylphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-ethylamino]acetamide](/img/structure/B2691522.png)
![Methyl 2'-amino-1-(4-fluorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2691524.png)